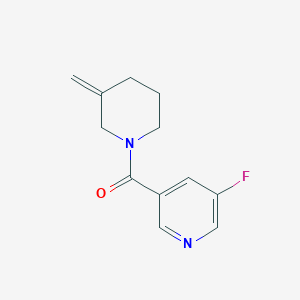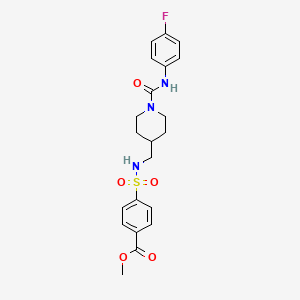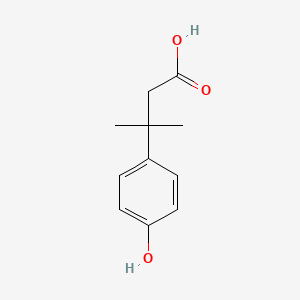
3-(4-Hydroxyphenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)-3-methylbutanoic acid is an organic compound characterized by a hydroxyphenyl group attached to a methylbutanoic acid chain
Mechanism of Action
Target of Action
Related compounds such as 3-(4-hydroxyphenyl)propionic acid have been shown to interact with various cellular targets, including enzymes involved in metabolic pathways
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, 3-(4-hydroxyphenyl)propionic acid, a microbial metabolite, has been shown to suppress macrophage foam cell formation, which is a key process in the development of atherosclerosis .
Biochemical Pathways
For instance, 3-(4-hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, has been shown to inhibit the conversion of macrophages into foam cells via regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation .
Pharmacokinetics
For instance, it was found that this compound undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio
Result of Action
For instance, it has been shown to suppress macrophage foam cell formation, a key process in the development of atherosclerosis .
Action Environment
For instance, the availability of sugars and organic acids in the soil has been shown to modulate the community assembly and species co-occurrence patterns of diazotrophic assemblages .
Biochemical Analysis
Biochemical Properties
3-(4-Hydroxyphenyl)-3-methylbutanoic acid is known to interact with various enzymes and proteins. For instance, it has been found to be a major microbial metabolite of dietary polyphenols . It significantly attenuates the inflammatory response of LPS-treated RAW264.7 cells , indicating its potential role in biochemical reactions related to inflammation and immune response.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, it has been found to significantly reduce cellular lipid accumulation and inhibit foam cell formation . This suggests that this compound may influence cell function by modulating lipid metabolism and cellular processes related to inflammation and immunity .
Molecular Mechanism
It is known to interact with various biomolecules and may exert its effects at the molecular level through these interactions . For example, it has been suggested that it may bind to certain enzymes or proteins, potentially influencing their activity .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. One study has shown that orally administered this compound in Sprague-Dawley rats undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of dietary polyphenols . It is one of the end-products from gut microbiota from dietary polyphenols
Transport and Distribution
It has been suggested that this compound may be transported and distributed via certain transporters or binding proteins .
Subcellular Localization
Given its biochemical properties and interactions with various biomolecules, it is likely that this compound may be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3-methylbutanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with isobutyric acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to enhance yield and reduce production costs. These methods are designed to meet the demand for large-scale applications in various industries.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-oxophenyl)-3-methylbutanoic acid.
Reduction: Formation of 3-(4-hydroxyphenyl)-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Hydroxyphenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)propanoic acid
- 3-(4-Hydroxyphenyl)amino)propanoic acid
- 4-Hydroxyphenylpyruvic acid
Uniqueness
3-(4-Hydroxyphenyl)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylbutanoic acid chain differentiates it from other hydroxyphenyl derivatives, potentially leading to unique applications and effects.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXVPVABENASTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2634090.png)
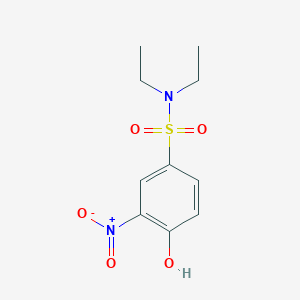
![N-(3-fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2634092.png)
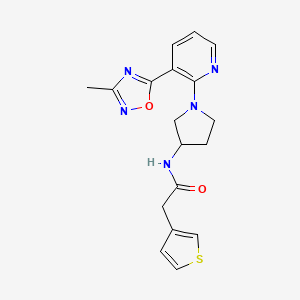
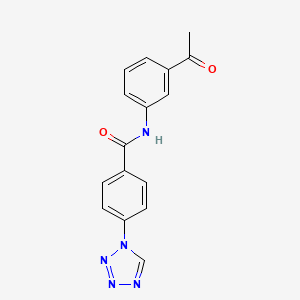
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B2634099.png)
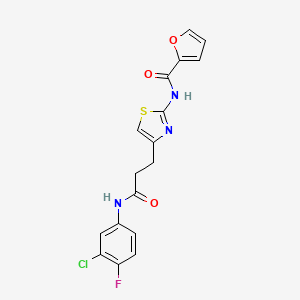
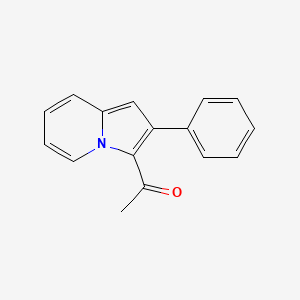
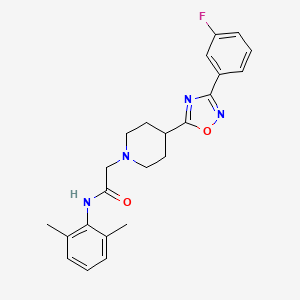
![N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2634105.png)
